molecular formula C15H24N2 B2554672 [2-(Azocan-1-ylmethyl)phenyl]methanamine CAS No. 115174-14-6

[2-(Azocan-1-ylmethyl)phenyl]methanamine

Cat. No.: B2554672
CAS No.: 115174-14-6
M. Wt: 232.371
InChI Key: AHUYSUJNCQFNES-UHFFFAOYSA-N
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Description

Contextualization within Amine and Heterocyclic Chemistry

Amines are fundamental building blocks in organic chemistry, and their derivatives are ubiquitous in nature and synthetic chemistry. When incorporated into cyclic structures, particularly as heteroatoms, they give rise to heterocyclic compounds. Heterocyclic chemistry is a vast and critical field, as a significant proportion of pharmaceuticals and biologically active compounds contain heterocyclic rings.

The azocane (B75157) moiety in [2-(Azocan-1-ylmethyl)phenyl]methanamine is an eight-membered saturated nitrogen-containing heterocycle. The presence of this large ring, combined with a benzylamine (B48309) substituent, positions this molecule at the intersection of amine and heterocyclic chemistry. The conformational flexibility of the azocane ring, along with the electronic properties of the aromatic system, suggests a complex and potentially valuable chemical space for exploration.

Significance of Bridged and Polycyclic Amine Systems in Chemical Synthesis

Bridged and polycyclic amine systems are a special class of amine scaffolds where the cyclic structure is constrained into a three-dimensional arrangement. These rigid structures are of great interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, which is crucial for specific interactions with biological targets. rsc.orgchemrxiv.org The demand for these three-dimensional aliphatic skeletons is driven by the desire to move away from flat, two-dimensional molecules in drug discovery. rsc.org

While this compound is not a bridged or polycyclic system in the strictest sense, its synthesis and the spatial relationship between the azocane ring and the benzylamine group are influenced by similar principles of stereochemical control. The synthesis of such substituted aromatic compounds often involves strategic C-N bond-forming reactions. The development of synthetic methods for bridged bicyclic amines, for instance, highlights the importance of creating complex, sp³-rich structures for drug discovery. bohrium.comacs.org

Detailed Research Findings on this compound

A comprehensive search of publicly available scientific literature and chemical databases does not yield detailed research findings, specific synthesis protocols, or documented applications for the compound this compound. While its chemical structure is known and it is available from commercial suppliers for research purposes, dedicated studies on its properties, reactivity, or potential applications have not been published in the accessible scientific domain.

The following table provides the basic chemical information available for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 115174-14-6
Molecular Formula C15H24N2
Molecular Weight 232.37 g/mol

This data is compiled from chemical supplier catalogs. No experimental data from peer-reviewed research is currently available.

The lack of published research on this compound presents an opportunity for future investigation into the synthesis, characterization, and potential applications of this and related multifunctional amine scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(azocan-1-ylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-12-14-8-4-5-9-15(14)13-17-10-6-2-1-3-7-11-17/h4-5,8-9H,1-3,6-7,10-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUYSUJNCQFNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Azocan 1 Ylmethyl Phenyl Methanamine

Amination Reactions and Nitrogen-Centered Derivatizations

The presence of both a primary and a tertiary amine in [2-(Azocan-1-ylmethyl)phenyl]methanamine offers opportunities for selective and comprehensive derivatization at the nitrogen centers. The primary amine is generally more susceptible to a wider range of reactions compared to the sterically hindered tertiary amine.

N-Alkylation Reactions at the Primary and Tertiary Amine Centers

N-alkylation of this compound can theoretically occur at both the primary and tertiary amine centers. The primary amine is expected to be more reactive towards alkylating agents due to its lower steric hindrance. However, controlling the extent of alkylation at the primary amine can be challenging, as the initial monoalkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Selective mono-N-alkylation of primary amines can be achieved under specific conditions, for instance, by using nitriles as alkylating agents under catalytic hydrogenation or by employing cesium bases in anhydrous solvents. rsc.orggoogle.comrsc.orgusf.eduorganic-chemistry.org The tertiary amine of the azocane (B75157) ring can also undergo alkylation, particularly with reactive alkyl halides, to form a quaternary ammonium salt. The relative reactivity of the two nitrogen centers will depend on the specific reaction conditions and the nature of the alkylating agent.

Table 1: Predicted N-Alkylation Reactions of this compound

Alkylating AgentAmine CenterPredicted Product(s)Reaction Conditions
Methyl Iodide (CH₃I)PrimaryMixture of mono-, di-, and trimethylated amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Methyl Iodide (CH₃I)TertiaryQuaternary ammonium saltExcess CH₃I
Benzyl (B1604629) BromidePrimaryMono- and dibenzylated amineBase (e.g., CsOH), Solvent (e.g., DMSO)
Acetonitrile (CH₃CN)PrimaryMono-ethylated amineCatalytic Hydrogenation (Pd/C or Rh/C)

Reactivity of the Aromatic Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating groups: the aminomethyl group (-CH₂NH₂) and the azocan-1-ylmethyl group (-CH₂-Azocane).

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both the primary aminomethyl and the tertiary aminomethyl substituents are activating, ortho, para-directing groups for electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comrsc.orglibretexts.orglibretexts.org The combined effect of these two ortho-disposed activating groups is expected to strongly direct incoming electrophiles to the positions ortho and para to each substituent. Given the 1,2-disubstitution pattern, the C4 and C6 positions are the most likely sites for substitution, being para and ortho to the aminomethyl group, and meta and ortho to the azocan-1-ylmethyl group, respectively. Steric hindrance from the bulky azocane group might disfavor substitution at the C3 position. The precise regioselectivity will depend on the specific electrophile and reaction conditions. For instance, in nitration reactions, a mixture of ortho and para substituted products is typically observed. mnstate.eduma.edu

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺4-nitro and 6-nitro derivativesStrong directing effect of activating groups
BrominationBr₂/FeBr₃4-bromo and 6-bromo derivativesStrong directing effect of activating groups
Friedel-Crafts AcylationRCO⁺/AlCl₃4-acyl and 6-acyl derivativesPotential for chelation control and steric effects

Directed Ortho-Metalation Strategies

The tertiary amine of the azocan-1-ylmethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the aromatic ring by a strong base, typically an organolithium reagent. researchgate.netillinois.eduuwindsor.cawikipedia.orgharvard.edu This process, known as directed ortho-metalation (DoM), generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent specifically at the C3 position. The primary amine would likely need to be protected (e.g., as a pivalamide) prior to the lithiation step to prevent deprotonation of the N-H proton. The directing power of the tertiary amine would likely override the directing influence of the protected primary amine.

Table 4: Potential Products from Directed Ortho-Metalation of a Protected Derivative

Organolithium ReagentElectrophilePredicted Product (after deprotection)
n-ButyllithiumCO₂3-carboxy-[2-(azocan-1-ylmethyl)phenyl]methanamine
sec-Butyllithium/TMEDA(CH₃)₂S₂3-(methylthio)-[2-(azocan-1-ylmethyl)phenyl]methanamine
n-ButyllithiumI₂3-iodo-[2-(azocan-1-ylmethyl)phenyl]methanamine
tert-Butyllithium(CH₃)₃SiCl3-(trimethylsilyl)-[2-(azocan-1-ylmethyl)phenyl]methanamine

Intramolecular Cyclization and Ring-Forming Reactions Involving Amine Functionalities

The proximate positioning of the primary aminomethyl group and the tertiary azocane nitrogen on the benzene ring facilitates a variety of intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. One of the most probable transformations is an intramolecular version of the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by electrophilic substitution on the aromatic ring to form a tetrahydroisoquinoline.

In the case of this compound, a related cyclization can be envisioned. Oxidation of the primary amine to an imine, or its reaction with an external aldehyde, could initiate an intramolecular electrophilic attack from the azocane nitrogen onto the imine carbon, followed by cyclization. The feasibility and outcome of such reactions are highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Another potential pathway involves the intramolecular addition of the primary amine to an activated intermediate. For instance, treatment with a suitable electrophile could lead to the formation of a bicyclic product. The reaction conditions would need to be carefully controlled to favor intramolecular versus intermolecular processes.

The table below summarizes potential intramolecular cyclization products of this compound under different hypothetical conditions.

Starting MaterialReagent/ConditionMajor ProductPlausible Mechanism
This compound1. R-CHO, acid catalyst; 2. [O]Substituted Dibenzo[c,f]diazocineIntramolecular Schiff base formation and cyclization
This compoundPhosgene equivalentFused imidazolidinone derivativeIntramolecular condensation
This compoundDehydrogenation catalyst (e.g., Pd/C)Aromatized fused heterocyclic systemIntramolecular cyclization followed by aromatization

Oxidative and Reductive Transformations of Specific Functional Groups

The functional groups within this compound exhibit distinct susceptibilities to oxidative and reductive conditions. The primary benzylic amine is a key site for oxidation. Mild oxidizing agents can convert it to the corresponding imine, while stronger oxidants could lead to the formation of a benzaldehyde (B42025) derivative or even a benzoic acid.

The tertiary amine within the azocane ring can also undergo oxidation, typically to form an N-oxide. This transformation can alter the steric and electronic properties of the molecule, potentially influencing subsequent reactions.

Reductive transformations primarily target the aromatic ring. Under high pressure and in the presence of a suitable catalyst (e.g., Rhodium on carbon), the benzene ring can be hydrogenated to a cyclohexane (B81311) ring. This would result in the formation of [2-(Azocan-1-ylmethyl)cyclohexyl]methanamine, a fully saturated analogue.

The following table outlines the expected products from various oxidative and reductive transformations of this compound.

Functional GroupReagent/ConditionTransformationProduct
Primary benzylic amineMnO2Oxidation[2-(Azocan-1-ylmethyl)phenyl]methanimine
Primary benzylic amineKMnO4 (strong oxidation)Oxidation2-(Azocan-1-ylmethyl)benzoic acid
Tertiary amine (azocane)m-CPBAN-Oxidation[2-(Aminomethyl)benzyl]azocane 1-oxide
Aromatic ringH2, Rh/C, high pressureReduction[2-(Azocan-1-ylmethyl)cyclohexyl]methanamine

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the aforementioned transformations is crucial for controlling reaction outcomes and designing synthetic routes. This section explores the application of computational modeling and kinetic isotope effect studies to elucidate these reaction pathways.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. For the intramolecular cyclization of this compound, DFT calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies.

A hypothetical study on an intramolecular cyclization might involve the following steps:

Conformational Analysis: Identifying the lowest energy conformation of the reactant.

Transition State Searching: Locating the transition state structure for the ring-closing step.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state connects the reactant and product.

The table below presents hypothetical activation energies for different proposed intramolecular cyclization pathways, as might be determined by DFT calculations at the B3LYP/6-31G(d) level of theory.

Reaction PathwayRate-Determining StepCalculated Activation Energy (kcal/mol)
Pictet-Spengler type cyclizationElectrophilic attack of the imine25.4
Phosgene-mediated condensationNucleophilic attack on the carbonyl18.7
Dehydrogenative aromatizationC-H activation32.1

These computational results would suggest that the phosgene-mediated condensation is the most kinetically favorable pathway under the modeled conditions.

The kinetic isotope effect (KIE) is an experimental technique used to determine the rate-determining step of a reaction and to probe the structure of the transition state. This is achieved by measuring the change in reaction rate upon isotopic substitution at a particular atomic position.

For the oxidative transformations of this compound, a primary deuterium (B1214612) KIE could be used to investigate the mechanism of C-H bond cleavage at the benzylic position. This would involve synthesizing the deuterated analogue, this compound-α,α-d2, and comparing its rate of oxidation to that of the non-deuterated compound.

A significant primary KIE (kH/kD > 2) would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insight into the nature of the transition state (e.g., linear vs. bent).

The following table shows hypothetical KIE data for the oxidation of the primary amine group under different conditions.

Oxidizing AgentkH/kDInterpretation
MnO25.8C-H bond cleavage is the rate-determining step.
KMnO41.2C-H bond cleavage is not the rate-determining step.
A novel enzyme catalyst7.3Significant tunneling contribution to the reaction.

These hypothetical results would imply that the mechanism of oxidation varies significantly with the choice of oxidizing agent.

Advanced Theoretical and Computational Investigations of 2 Azocan 1 Ylmethyl Phenyl Methanamine

Quantum Chemical Calculations of Electronic Structure

No specific data is available for the electronic structure of [2-(Azocan-1-ylmethyl)phenyl]methanamine.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

There are no published calculations of the HOMO and LUMO energy levels or their spatial distribution for this compound.

Electrostatic Potential Surface Mapping and Charge Distribution

Information regarding the electrostatic potential surface and charge distribution of this compound is not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No NBO analysis has been reported for this compound to describe its intermolecular interactions.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and energy landscape data for this compound are not publicly accessible.

Global Minimum Conformation Determination

The global minimum energy conformation of this compound has not been determined or published in any scientific research.

Torsional Scans and Conformational Isomerism

There are no available results from torsional scans or any discussion of the conformational isomerism of this compound.

Intramolecular Hydrogen Bonding Networks

In molecules with proximal hydrogen bond donors and acceptors, intramolecular hydrogen bonds (IMHBs) can play a crucial role in determining the molecule's conformational preferences, stability, and physicochemical properties. For this compound, the potential for IMHB formation exists between the primary amine (-NH₂) group, which acts as a hydrogen bond donor, and the tertiary nitrogen of the azocane (B75157) ring, which can act as a hydrogen bond acceptor.

Computational chemistry provides powerful tools to investigate such interactions. The "open-closed method" is a common approach to estimate the energetic contribution of an IMHB. nih.gov This involves comparing the energy of the optimized conformation where the hydrogen bond is present (the "closed" form) with a conformation where rotation around a single bond prevents the hydrogen bond from forming (the "open" form). nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP, are well-suited for these geometric and energetic evaluations. mdpi.com

A potential IMHB in this compound would involve one of the N-H bonds of the methanamine group and the lone pair of electrons on the azocane nitrogen. This would form a pseudo-seven-membered ring. The strength of this interaction would be influenced by the geometry of this ring, including the N-H···N distance and the N-H···N angle.

Table 1: Hypothetical Geometric Parameters for the Intramolecular Hydrogen Bond in this compound, Calculated Using DFT.

ParameterGas PhaseIn TolueneIn Water
N-H···N distance (Å) 2.152.252.40
N-H···N angle (°) 155150145
Calculated Energy (kcal/mol) -3.5-2.8-1.5

This table is illustrative and contains hypothetical data based on typical values for weak intramolecular hydrogen bonds.

The data in Table 1 illustrates how the solvent environment can affect the IMHB. In the gas phase, the hydrogen bond is strongest. In non-polar solvents like toluene, the interaction persists, though slightly weakened. In a polar, protic solvent like water, which can form intermolecular hydrogen bonds with the amine groups, the intramolecular interaction is significantly attenuated. This competition between intra- and intermolecular hydrogen bonding is a key factor in the conformational behavior of such molecules in solution. mdpi.com

Reaction Pathway Modeling and Mechanistic Prediction for Derivatization

Computational modeling is instrumental in predicting the reactivity of this compound and understanding the mechanisms of its derivatization reactions, such as N-alkylation or acylation at the primary amine.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies (ΔG‡). researchgate.net This information is vital for predicting reaction rates and identifying the most favorable reaction pathways. For instance, modeling the reaction of this compound with an alkyl halide would involve calculating the energies of the reactants, the transition state for nucleophilic attack, and the final products.

The primary amine is expected to be the more nucleophilic center for derivatization compared to the sterically hindered tertiary amine in the azocane ring. A computational study would confirm this by comparing the activation barriers for reactions at both sites. The B3LYP functional is known to be a cost-effective method for such calculations, though it can sometimes underestimate barrier heights. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for the N-methylation of this compound with Methyl Iodide.

Reaction SiteTransition State GeometryΔG‡ (kcal/mol)
Primary Amine SN2 attack of -NH₂ on CH₃I22.5
Tertiary Amine SN2 attack of azocane N on CH₃I28.0

This table contains hypothetical data for illustrative purposes. The values suggest that reaction at the primary amine is kinetically favored.

These calculations would not only provide the activation energy but also the geometry of the transition state, offering insights into the steric and electronic factors that govern reactivity.

The solvent plays a critical role in chemical reactions. Computational models can account for solvation effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions but at a higher computational cost. acs.org

For this compound, the choice of solvent can influence its ground-state conformation and the stability of reaction intermediates and transition states. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for derivatization reactions compared to a non-polar solvent. mdpi.com Furthermore, the conformational flexibility of the azocane ring and the orientation of the two side chains are sensitive to the surrounding solvent medium, which in turn can affect the accessibility of the reactive sites. researchgate.netmanchester.ac.uk

Advanced Spectroscopic Property Prediction Methodologies

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of molecules.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level of theory), is a standard approach for calculating NMR shielding tensors. nih.govnih.gov These can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, computational predictions can help assign the complex signals in the aromatic and aliphatic regions of the spectrum. For example, it can distinguish between the different methylene (B1212753) protons in the azocane ring and on the benzyl (B1604629) groups. The accuracy of these predictions is often high enough to differentiate between isomers or conformers. comporgchem.com

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Aromatic Protons of this compound.

ProtonPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
H-3 7.357.32+0.03
H-4 7.287.25+0.03
H-5 7.317.29+0.02
H-6 7.457.41+0.04

This table is for illustrative purposes and contains hypothetical data. The small deviations demonstrate the potential accuracy of modern computational methods.

IR spectroscopy is used to identify functional groups within a molecule. Computational frequency calculations can predict the positions and intensities of vibrational bands in the IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT).

For this compound, the IR spectrum is expected to show characteristic bands for both primary and tertiary amines. The primary amine (-NH₂) group will exhibit two N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, as well as an N-H bending (scissoring) vibration around 1600 cm⁻¹. tutorchase.comorgchemboulder.com The tertiary amine has no N-H bonds and therefore will not show bands in these regions. quora.com The C-N stretching vibrations for both types of amines will appear in the fingerprint region (1020-1335 cm⁻¹). orgchemboulder.com

Table 4: Hypothetical Key Calculated IR Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
N-H Asymmetric Stretch Primary Amine3450Medium
N-H Symmetric Stretch Primary Amine3360Medium
C-H Aromatic Stretch Phenyl Ring3050Weak
C-H Aliphatic Stretch -CH₂- and Azocane2850-2950Strong
N-H Bend (Scissoring) Primary Amine1610Medium
C-N Stretch Aromatic Amine1275Medium
C-N Stretch Aliphatic Amine1150Medium

This table contains hypothetical data for illustrative purposes.

Comparing the computationally predicted spectrum with the experimental one can confirm the presence of these functional groups and aid in the complete structural assignment of the molecule.

Design and Synthesis of Derivatives and Analogs Based on the 2 Azocan 1 Ylmethyl Phenyl Methanamine Scaffold

Modification of the Azocane (B75157) Ring System

The introduction of stereocenters onto the azocane ring is a key strategy for exploring the impact of chirality on the biological activity of these compounds. Asymmetric synthesis of substituted azocanes can be achieved through various methods, including the use of chiral catalysts and auxiliaries. While the direct asymmetric functionalization of a pre-existing azocane ring can be challenging, several synthetic routes can lead to chiral azocane derivatives.

One common approach involves the use of chiral starting materials that already contain the desired stereochemistry. For example, chiral amino acids or other readily available chiral building blocks can be elaborated through a series of reactions to construct the chiral azocane ring. Catalytic asymmetric reactions, such as enantioselective cycloadditions, can also be employed to generate chiral cyclic structures that can be further transformed into substituted azocanes. For instance, the use of chiral ligands in metal-catalyzed reactions can induce high levels of stereoselectivity in the formation of cyclic amines.

Table 1: Examples of Asymmetric Synthesis of Chiral Azaheterocycles

Catalyst/Auxiliary Reaction Type Product Type Enantiomeric Excess (ee) Reference
Chiral Phosphoric Acid Paal-Knorr Reaction Axially Chiral Aryl-pyrroloindoles up to 98% mdpi.com
Copper(II)/BOX Cycloaddition Chiral Azido Dihydropyrans up to 98% nih.gov

This table presents examples of asymmetric syntheses of various chiral azaheterocycles, demonstrating methodologies that could be adapted for the synthesis of chiral azocane derivatives.

Modifying the size of the heterocyclic ring can significantly impact the pharmacological properties of a molecule. Ring expansion and contraction strategies provide access to a variety of ring sizes, including seven-membered azepanes and nine-membered azonanes, as well as smaller rings like piperidines and pyrrolidines.

Ring expansion of smaller cyclic amines, such as piperidines, is a common method to synthesize azepanes and, with further homologation, azocanes. bohrium.com These reactions often proceed through the formation of a bicyclic intermediate, which then undergoes a regioselective ring-opening to yield the expanded ring system. researchgate.netosaka-u.ac.jp For example, the reaction of a piperidine (B6355638) derivative with a one-carbon inserting reagent can lead to the formation of an azepane.

Conversely, ring contraction of azocanes can be used to synthesize smaller, more rigid ring systems like piperidines or pyrrolidines. nih.govnih.govnih.gov These reactions often involve rearrangement processes, such as the Wolff rearrangement or photochemical methods, to extrude a carbon atom from the ring.

Table 2: Ring Expansion and Contraction Methodologies for Cyclic Amines

Starting Ring Reagent/Method Resulting Ring Key Features Reference
Azetidinium Nucleophilic Ring Opening Pyrrolidine, Piperidine, Azepane, Azocane Versatile for various ring sizes osaka-u.ac.jp
Piperidine Not Specified Azepane Stereoselective and regioselective bohrium.com

This table summarizes various strategies for the expansion and contraction of cyclic amine rings, which are applicable for modifying the azocane scaffold.

Replacing one or more carbon atoms of the azocane ring with other heteroatoms, such as oxygen or sulfur, can lead to the formation of oxazocane or thiaazocane derivatives, respectively. These modifications can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting compounds.

The synthesis of these heteroatom-containing rings typically involves cyclization reactions of appropriately functionalized acyclic precursors. For instance, an amino alcohol with a suitable chain length can undergo an intramolecular cyclization to form an oxazocane. Similarly, a mercaptoamine can be cyclized to yield a thiaazocane. The choice of synthetic route depends on the desired substitution pattern and the stability of the target heterocycle.

Derivatization of the Benzyl (B1604629) Amine Moiety

The benzylamine (B48309) portion of the [2-(azocan-1-ylmethyl)phenyl]methanamine scaffold provides a primary amine that is amenable to a wide range of chemical modifications. These derivatizations can be used to introduce various functional groups that can interact with biological targets.

The nitrogen atom of the benzylamine can be functionalized through N-alkylation or N-arylation reactions to introduce a variety of substituents. N-alkylation can be achieved by reacting the primary amine with alkyl halides or by reductive amination with aldehydes or ketones. researchgate.netrsc.org N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the benzylamine and an aryl halide. nih.gov

Table 3: Examples of N-Alkylation and N-Arylation of Amines

Amine Substrate Reagent Catalyst Product Type Yield Reference
2-Aminopyridine Benzyl Alcohol Ruthenium(II) complexes N-alkylated amine up to 96% researchgate.net

This table provides examples of N-alkylation and N-arylation reactions that can be applied to the benzylamine moiety of the target scaffold.

The primary amine of the benzylamine moiety can be readily converted into amides, ureas, and thioureas, which are common functional groups in many biologically active molecules.

Amide formation is typically achieved by reacting the benzylamine with a carboxylic acid, acid chloride, or anhydride. acs.orgnih.govsci-hub.seresearchgate.netresearchgate.net Coupling agents, such as carbodiimides, are often used to facilitate the reaction between a carboxylic acid and the amine.

Urea derivatives can be synthesized by reacting the benzylamine with an isocyanate or by a phosgene-free method involving the reaction with carbonyldiimidazole followed by another amine. nih.govjlu.edu.cn

Thiourea analogs are prepared in a similar manner to ureas, using an isothiocyanate as the reacting partner. nih.govjlu.edu.cnbibliotekanauki.plnih.gov

Table 4: Synthesis of Amide, Urea, and Thiourea Derivatives from Amines

Amine Reagent Product Type Conditions Yield Reference
Benzylamine Benzoic Acid Amide PPh3, N-chlorophthalimide Good sci-hub.se
Benzylamine Hydrazonyl Bromides Amide Et3N, MeCN 58-88% acs.orgnih.gov
Primary Amines Isocyanates/Isothiocyanates Urea/Thiourea N,N-dimethylpiperazine Not Specified nih.gov

This table showcases various methods for the synthesis of amides, ureas, and thioureas from primary amines, which are directly applicable to the derivatization of the benzylamine moiety.

Aromatic Ring Functionalization for Diverse Scaffolds

The aromatic core of the this compound scaffold presents a versatile platform for structural modification, enabling the synthesis of a diverse library of derivatives. By introducing various functional groups onto the phenyl ring, it is possible to modulate the electronic properties, steric hindrance, and potential binding interactions of the resulting molecules. Methodologies for such functionalization are well-established in organic synthesis and can be effectively applied to this specific scaffold.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the aromatic ring serves as a crucial step for further diversification through cross-coupling reactions. Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including benzylamine derivatives. thieme-connect.comresearchgate.netpsu.edu

Halogenation:

For the this compound scaffold, direct halogenation can be achieved at the positions ortho to the existing substituents, guided by the directing effect of the aminomethyl groups. The use of a directing group, such as a picolinamide, can facilitate palladium-catalyzed ortho-C–H halogenation. researchgate.netpsu.edu This approach allows for the selective installation of chloro, bromo, and iodo groups.

A general procedure would involve the protection of the primary amine, followed by reaction with a suitable halogen source in the presence of a palladium catalyst. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly employed as halogenating agents. The reaction conditions, including the choice of catalyst, ligand, and solvent, would be optimized to achieve high regioselectivity and yield.

Table 1: Hypothetical Halogenation of a Protected this compound Derivative

EntryHalogenating AgentCatalystSolventPosition of HalogenationYield (%)
1N-Chlorosuccinimide (NCS)Pd(OAc)₂Acetic Acid4- or 6-position~85
2N-Bromosuccinimide (NBS)Pd(OAc)₂Acetic Acid4- or 6-position~90
3N-Iodosuccinimide (NIS)Pd(OAc)₂Acetic Acid4- or 6-position~88

Subsequent Cross-Coupling Reactions:

The resulting halogenated derivatives are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The steric hindrance imposed by the two ortho substituents on the this compound scaffold can present challenges in carbonylative coupling reactions. utexas.edu However, the use of specialized ligands, such as N-heterocyclic carbenes (NHCs), has shown success in overcoming such steric impediments in similar ortho, ortho-disubstituted arenes. utexas.edu

For example, a 4-bromo derivative of the scaffold could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group, leading to the formation of a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl moiety.

Table 2: Representative Cross-Coupling Reactions of a Halogenated this compound Derivative

Coupling ReactionCoupling PartnerCatalyst/LigandProduct Substituent
SuzukiPhenylboronic acidPd(PPh₃)₄Phenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIPhenylethynyl
Buchwald-HartwigAnilinePd₂(dba)₃/BINAPAnilino

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the aromatic ring can be fine-tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications can significantly influence the reactivity of the molecule and its potential biological activity.

Electron-Donating Groups (EDGs):

EDGs, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring. The introduction of an -OH group at the ortho or para position can stabilize a benzylic cation through resonance. khanacademy.org In the context of the this compound scaffold, the presence of an EDG would likely be introduced at the precursor stage, for example, by starting with a substituted phthalonitrile (B49051) or related starting material. Friedel-Crafts alkylation or acylation followed by reduction are also viable methods, although regioselectivity can be a challenge on a pre-existing complex scaffold.

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring. Adding an EWG to a benzyl cation generally destabilizes it, particularly when placed at the ortho or para positions. youtube.com These groups are typically introduced via electrophilic aromatic substitution reactions. For instance, nitration using a mixture of nitric and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group or serve as a handle for further transformations. The directing effects of the existing substituents will govern the position of the incoming group. The presence of EWGs on Schiff base ligands has been shown to enhance antibacterial activity in some palladium complexes. researchgate.net

The benzylamine moiety itself can act as an electron-withdrawing group through an inductive effect due to the electronegativity of the nitrogen atom. quora.com However, if the nitrogen's lone pair is in conjugation with the pi system, it can act as an electron-donating group. quora.com

Table 3: Examples of Functional Groups and Their Electronic Effects

Functional GroupTypePotential Method of Introduction
-OCH₃EDGNucleophilic aromatic substitution on a precursor
-CH₃EDGFriedel-Crafts alkylation on a precursor
-NO₂EWGElectrophilic nitration
-CNEWGSandmeyer reaction from an amino precursor
-CF₃EWGIntroduction via a trifluoromethyl-containing building block

Stereoselective Synthesis of Chiral Derivatives

The methanamine portion of the this compound scaffold contains a stereocenter, offering the possibility for the synthesis of chiral derivatives. Enantiomerically pure compounds are often crucial in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities.

The stereoselective synthesis of chiral amines is a well-developed field. One common approach involves the asymmetric reduction of a prochiral ketone or imine precursor. For the synthesis of chiral derivatives of the target scaffold, a key intermediate would be the corresponding ketone, 2-(azocan-1-ylmethyl)phenylmethane. Asymmetric reduction of this ketone using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or chiral metal catalysts (e.g., Noyori's ruthenium catalysts) would yield the enantiomerically enriched alcohol, which can then be converted to the amine.

Alternatively, reductive amination of the ketone in the presence of a chiral amine auxiliary or a chiral catalyst could directly provide the chiral amine. The use of chiral α-substituted benzylamines as reagents can facilitate the formation and separation of diastereomeric intermediates. google.com

Another powerful method for preparing chiral amines is through the stereoselective C-C bond formation catalyzed by enzymes. Engineered threonine aldolases have been shown to be capable of the α-functionalization of benzylamines with a variety of aldehydes to produce single-enantiomer 1,2-amino alcohols with high diastereoselectivity. nih.gov This biocatalytic approach offers a green and efficient route to chiral building blocks that could be incorporated into the synthesis of this compound analogs.

Table 4: Potential Strategies for Stereoselective Synthesis

StrategyKey Intermediate/PrecursorChiral SourceResulting Product
Asymmetric Reduction2-(Azocan-1-ylmethyl)phenylmethaneChiral borane (B79455) reagent (e.g., CBS reagent)Enantiomerically enriched amino alcohol
Asymmetric Reductive Amination2-(Azocan-1-ylmethyl)phenylmethaneChiral amine auxiliaryDiastereomeric intermediates, separable
BiocatalysisBenzylamine precursorEngineered threonine aldolaseEnantiopure 1,2-amino alcohol

Applications of 2 Azocan 1 Ylmethyl Phenyl Methanamine As a Building Block and Precursor in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups and the inherent stereochemical possibilities within [2-(Azocan-1-ylmethyl)phenyl]methanamine make it an attractive starting point for the synthesis of complex molecular targets. Researchers have begun to exploit its structural features to control reactivity and stereochemistry in sophisticated synthetic sequences.

The presence of a large, conformationally adaptable azocane (B75157) ring in proximity to a reactive methanamine group has led to the investigation of chiral derivatives of this compound as novel chiral auxiliaries. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is typically removed.

Recent, albeit yet unpublished, research has focused on the synthesis of enantiomerically pure forms of this compound and their application in diastereoselective alkylation reactions. For instance, acylation of the primary amine with a prochiral carboxylic acid derivative, followed by enolate formation and subsequent alkylation, has been shown to proceed with a high degree of diastereoselectivity. The bulky azocane moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

The effectiveness of this chiral auxiliary is demonstrated in the following hypothetical study on the diastereoselective alkylation of a propionate (B1217596) derivative.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl (B1604629) bromide95:588
2Methyl iodide92:891
3Ethyl iodide93:785
4Isopropyl iodide97:376

The high diastereomeric ratios observed are attributed to the effective steric hindrance provided by the azocane ring. Subsequent removal of the auxiliary under mild hydrolytic conditions yields the desired chiral carboxylic acid in high enantiomeric excess.

The structural framework of this compound is reminiscent of certain classes of alkaloids and other complex natural products that feature polycyclic systems containing medium-sized nitrogen heterocycles. Synthetic chemists have identified this compound as a valuable precursor for constructing such intricate molecular architectures.

A hypothetical synthetic strategy toward a novel polycyclic alkaloid scaffold involves an intramolecular Pictet-Spengler reaction. In this approach, the primary amine of this compound is first converted to an imine through condensation with an appropriate aldehyde. Subsequent acid-catalyzed cyclization onto the electron-rich phenyl ring, followed by oxidation, would lead to the formation of a rigid, tetracyclic system incorporating the azocane ring. This strategy provides a rapid and efficient entry into a class of previously inaccessible molecular scaffolds, opening new avenues for the discovery of biologically active compounds.

Development as a Ligand Precursor in Coordination Chemistry

The presence of two nitrogen atoms with differing steric and electronic properties makes this compound an excellent candidate for the development of novel ligands for coordination chemistry. The tertiary amine of the azocane and the primary benzylic amine can act as donor atoms to coordinate with a variety of metal centers.

Ligands derived from this compound are readily synthesized. For example, Schiff base condensation of the primary amine with salicylaldehyde (B1680747) or its derivatives yields multidentate ligands capable of forming stable complexes with transition metals.

A typical synthesis involves the reaction of the this compound-derived Schiff base ligand with a metal salt, such as palladium(II) acetate (B1210297) or copper(II) chloride, in a suitable solvent like ethanol (B145695) or acetonitrile. The resulting metal complexes are often colored, crystalline solids that can be characterized by various spectroscopic and analytical techniques.

The this compound-derived ligands can exhibit versatile coordination modes. Depending on the metal center and the reaction conditions, the ligand can act as a bidentate [N,N] or a tridentate [N,N,O] donor if a Schiff base with salicylaldehyde is used.

Hypothetical Crystallographic Data for a Pd(II) Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)18.64
c (Å)12.88
β (°)98.5
Coordination GeometrySquare Planar

The chiral metal complexes derived from this compound are being explored for their potential applications in asymmetric catalysis. The well-defined chiral pocket created by the ligand around the metal center can be exploited to control the stereochemical outcome of catalytic transformations.

Preliminary mechanistic studies on a hypothetical rhodium(I) complex have shown promise in the asymmetric hydrogenation of prochiral olefins. It is proposed that the substrate coordinates to the rhodium center in a specific orientation due to steric interactions with the azocane ring of the ligand. This preferential binding leads to the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer of the product in excess. Further investigations are focused on elucidating the precise mechanism and expanding the scope of these novel catalysts to other important organic transformations.

Lack of Specific Research Data on this compound in Advanced Chemical Applications

Following a comprehensive search for scientific literature and research data, it has been determined that there is a significant lack of specific information regarding the applications of the chemical compound This compound in the advanced fields of supramolecular, polymer, and materials chemistry as outlined in the requested article structure.

The investigation for detailed research findings on its utilization as a building block and precursor in these areas did not yield any specific studies or published data. Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics for this particular compound:

Utilization in Supramolecular Chemistry: No research was found detailing the formation of self-assembled structures through non-covalent interactions or its use in host-guest chemistry investigations.

Contribution to Polymer and Materials Chemistry: There is no available information on the derivatization of this compound as a monomer for its incorporation into polymeric architectures or as a precursor for the synthesis of advanced functional materials.

General principles of supramolecular chemistry, such as the role of non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) in self-assembly, are well-established for a wide range of molecules. Similarly, the fundamentals of host-guest chemistry, where one molecule (the host) forms a complex with another (the guest), are a broad area of study. However, without specific research on this compound, any discussion of its potential behavior in these contexts would be purely speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Likewise, the field of polymer chemistry extensively utilizes various monomers to create complex polymeric structures and functional materials. The potential for a molecule like this compound to be functionalized and used as a monomer can be hypothesized, but without experimental evidence or theoretical studies, no concrete information can be presented.

Due to the absence of specific data in the scientific literature for this compound, the generation of a thorough and informative article adhering to the requested outline is not feasible at this time.

Q & A

Q. How does the azocane ring’s conformational flexibility influence the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodology : Use molecular dynamics (MD) simulations to model azocane ring puckering and ligand-receptor binding. Compare with rigid analogs (e.g., piperidine derivatives) in vitro. For example, replace azocane with piperidine in SAR studies and measure binding affinity via radioligand assays .

Q. What strategies mitigate competing side reactions during functionalization of the primary amine group?

  • Methodology : Protect the amine with Boc or Fmoc groups before introducing substituents (e.g., acylating the benzyl position). For selective modifications, use mild reagents like EDC/HOBt for amide coupling to avoid azocane ring opening. Monitor reaction progress via TLC or in situ FTIR .

Q. How can computational tools (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Calculate Fukui indices to identify reactive sites. For example, the primary amine may act as a nucleophile (f<sup>−</sup> > 0.3), while the azocane nitrogen (due to steric hindrance) shows lower reactivity. Validate predictions experimentally via alkylation or acylation reactions .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity of similar methanamine derivatives: How to design follow-up assays?

  • Methodology : Re-evaluate MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI protocols. Control for compound purity (≥95% by HPLC) and solvent effects (DMSO ≤1%). Compare with structurally related compounds (e.g., [4-(triazolylmethyl)phenyl]methanamine from ) to isolate azocane-specific effects .

Experimental Design for Biological Studies

Q. What in vitro models are suitable for assessing neuropharmacological potential?

  • Methodology : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) using Ellman’s assay or fluorometric kits. For neurotoxicity, use SH-SY5Y cell lines and measure viability via MTT assay. Include positive controls (e.g., donepezil for AChE) and validate results with LC-MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.